![molecular formula C19H20N2O4 B2828231 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-66-6](/img/structure/B2828231.png)
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Imaging
One of the notable scientific research applications of compounds structurally related to 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. A study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid (Aβ) plaques. The compounds displayed high affinity for Aβ(1-42) aggregates and demonstrated excellent binding to Aβ plaques in ex vivo autoradiographic experiments, indicating potential use as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Antimicrobial Activities
Another area of research related to derivatives of this compound is in the synthesis and evaluation of antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to the specified benzamide, and screened them for antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Serotonin-3 Receptor Antagonists
Research by Harada et al. (1995) on 4-amino-5-chloro-2-ethoxybenzamides, which share a similar structural motif with the compound , led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. This work involved structure-activity relationship studies, indicating the potential of these compounds in therapeutic applications related to serotonin receptor modulation (Harada et al., 1995).
Prokinetic Agents
Srinivasulu et al. (2005) focused on the synthesis of Cinitapride related benzimidazole derivatives, which are structurally related to this compound. These compounds were evaluated for their anti-ulcerative activity, contributing to the development of new prokinetic agents for gastrointestinal motility disorders (Srinivasulu et al., 2005).
Mechanism of Action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors in the body, which play crucial roles in various biological processes .
Mode of Action
F2276-0071, also known as RLS-0071, is a novel anti-inflammatory agent . It inhibits the classical complement pathway activation at C1 and blocks the enzymatic activity of myeloperoxidase . This leads to the generation of hypochlorous acid and induces NETosis , a form of cell death in neutrophils, a type of white blood cell .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of F2276-0071 in humans was consistent with prior results in animal models demonstrating optimal modeling with a two-compartment profile . The two-compartment model showed a rapid distribution phase with F2276-0071 quickly moving from the central blood compartment to the peripheral tissue compartment .
Result of Action
The molecular and cellular effects of F2276-0071’s action involve a decrease in inflammation. By inhibiting the classical complement pathway and blocking myeloperoxidase activity, F2276-0071 reduces neutrophil-mediated inflammation at the tissue level and major inflammatory biomarkers .
properties
IUPAC Name |
4-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-15-7-4-13(5-8-15)18(22)20-14-6-9-17-16(12-14)19(23)21(2)10-11-25-17/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCVMYJIBCQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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